molecular formula C18H11ClF3N3O3 B2625115 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone CAS No. 477888-17-8

1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone

Cat. No.: B2625115
CAS No.: 477888-17-8
M. Wt: 409.75
InChI Key: XUODZUJNPKMQLC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyridinyl group with chloro and trifluoromethyl substituents, and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Pyridinyl Group Introduction: The pyridinyl group with chloro and trifluoromethyl substituents can be introduced via nucleophilic aromatic substitution reactions, often using chloropyridine and trifluoromethylating agents.

    Pyrimidinone Core Construction: The pyrimidinone core is usually formed through a condensation reaction between a suitable amine and a diketone or through cyclization of urea derivatives with β-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridinyl group can be reduced under catalytic hydrogenation conditions.

    Substitution: The chloro substituent on the pyridinyl ring can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyridinyl derivatives.

    Substitution: Substituted pyridinyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodioxole and pyridinyl groups may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-5-[3-chloro-2-pyridinyl]-4(1H)-pyrimidinone: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-(1,3-Benzodioxol-5-ylmethyl)-5-[3-trifluoromethyl-2-pyridinyl]-4(1H)-pyrimidinone: Lacks the chloro substituent, potentially altering its interaction with molecular targets.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-pyrimidinone makes it unique compared to similar compounds. These substituents can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its effectiveness in various applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O3/c19-13-4-11(18(20,21)22)5-23-16(13)12-7-25(8-24-17(12)26)6-10-1-2-14-15(3-10)28-9-27-14/h1-5,7-8H,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUODZUJNPKMQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=C(C(=O)N=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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